(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-methylthiophen-2-yl)methanone
Description
This compound features a 1,4-thiazepane core (a seven-membered sulfur- and nitrogen-containing heterocycle) with a 1,1-dioxido modification, indicating sulfone groups at positions 1 and 3. The 2-chlorophenyl substituent at position 7 introduces aromaticity and electron-withdrawing effects, while the 4-methylthiophen-2-yl methanone group adds a sulfur-containing aromatic heterocycle with a methyl substituent.
Properties
IUPAC Name |
[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(4-methylthiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3S2/c1-12-10-15(23-11-12)17(20)19-7-6-16(24(21,22)9-8-19)13-4-2-3-5-14(13)18/h2-5,10-11,16H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNYSQYBXZINGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-methylthiophen-2-yl)methanone is a synthetic organic molecule notable for its complex structure, which includes a thiazepane ring and various functional groups. Its unique chemical properties suggest potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 371.82 g/mol. The structural features include:
- Thiazepane ring : Known for its diverse pharmacological effects.
- Chlorophenyl group : May enhance biological activity through electron-withdrawing effects.
- Methylthiophen group : Could contribute to lipophilicity and receptor interactions.
Biological Activity
Research indicates that thiazepane derivatives exhibit a range of biological activities, including:
- Antimicrobial properties : Compounds with similar structures have shown effectiveness against various bacterial strains.
- Anticancer activity : Some thiazepane derivatives are being investigated for their potential to inhibit cancer cell proliferation.
Table 1: Summary of Biological Activities
The mechanism of action for this compound may involve interaction with specific biological targets, such as enzymes or receptors. The presence of the dioxido group can enhance binding affinity, while the thiazepane ring may facilitate conformational flexibility necessary for target interaction.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of thiazepane derivatives, including the compound . Results indicated significant inhibition of bacterial growth in vitro, suggesting potential for development as an antibiotic agent.
Study 2: Anticancer Properties
In vitro studies on cancer cell lines demonstrated that the compound could induce apoptosis in specific types of cancer cells. The study highlighted the compound's potential as a lead candidate for further drug development targeting cancer therapies.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Computational models have been employed to predict how modifications to the chemical structure could enhance activity against specific targets.
Table 2: Potential Modifications and Expected Outcomes
| Modification | Expected Outcome |
|---|---|
| Substitution on thiazepane ring | Increased receptor binding affinity |
| Alteration of chlorophenyl group | Enhanced selectivity towards cancer cells |
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound is compared to three structurally related molecules (Table 1), focusing on core heterocycles, substituents, and inferred properties.
Table 1. Structural and Functional Comparison of Analogs
| Compound Name | Core Structure | Substituents | Key Features |
|---|---|---|---|
| (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-methylthiophen-2-yl)methanone | 1,4-Thiazepane (7-membered) | 2-Chlorophenyl (position 7); 4-methylthiophen-2-yl (methanone) | Sulfone groups enhance polarity; thiophene introduces π-π interaction potential. |
| 4-(4-Chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | Benzothiazine (6-membered) | 4-Chlorophenyl (position 4); phenyl (methanone) | Smaller, rigid core; chloro substituent at para position may alter electronic effects. |
| (4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone | Benzothiazine (6-membered) | 7-Fluoro; 3-methylphenyl (position 4); 4-ethylphenyl (methanone) | Fluorine increases electronegativity; ethyl and methyl groups enhance lipophilicity. |
| Methyl 6-Chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methyl-hydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate | Benzodithiazine (fused bicyclic) | 6-Chloro; dihydroxybenzylidene hydrazine; methyl ester | High nitrogen content (13%) suggests hydrogen-bonding potential; fused ring system increases rigidity. |
Key Observations
Core Heterocycle Flexibility :
- The 1,4-thiazepane core (7-membered) in the target compound allows greater conformational flexibility compared to the rigid six-membered benzothiazine or benzodithiazine rings in analogs . This flexibility may influence binding kinetics in biological targets.
Substituent Effects :
- The 2-chlorophenyl group in the target compound differs from the 4-chlorophenyl in , altering steric and electronic interactions. The para-chloro substituent in may enhance resonance stabilization, while ortho-chloro in the target compound could increase steric hindrance.
- The 4-methylthiophen-2-yl group introduces a sulfur-containing aromatic system, which may engage in unique π-π or lone-pair interactions compared to phenyl or ethylphenyl groups in analogs .
Physicochemical Properties :
- The sulfone groups in all compounds enhance polarity and aqueous solubility, but the methylthiophene in the target compound may moderately increase lipophilicity compared to purely phenyl-substituted analogs .
- The fused benzodithiazine system in has a higher molecular weight (~430 g/mol) and nitrogen content, likely improving hydrogen-bonding capacity but reducing membrane permeability.
The target compound’s thiophene and thiazepane moieties may favor interactions with sulfur-binding pockets in proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
